molecular formula C10H12FNO B11704269 2-Amino-1-(4-fluorophenyl)-1-butanone CAS No. 313239-77-9

2-Amino-1-(4-fluorophenyl)-1-butanone

Cat. No.: B11704269
CAS No.: 313239-77-9
M. Wt: 181.21 g/mol
InChI Key: CDIAJVCXLAGRBM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)-1-butanone is a fluorinated aromatic ketone derivative featuring a four-carbon backbone with a ketone group at position 1 and an amino substituent at position 2. The 4-fluorophenyl moiety contributes to its unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-9(12)10(13)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIAJVCXLAGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043387
Record name 2-Amino-1-(4-fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313239-77-9
Record name 2-Amino-1-(4-fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)-1-butanone typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-Amino-1-(4-fluorophenyl)-1-butanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)-1-butanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)-1-butanone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced neuronal activity. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Anti-Malarial Imidazolopiperazine Derivatives

highlights fluorophenyl-containing imidazolopiperazines with antimalarial activity. While these compounds share the 2-amino-1-(4-fluorophenyl) fragment, their extended structures include additional heterocyclic rings and substituents, leading to varied potency (Table 1).

Table 1: Antimalarial Activity of Selected Fluorophenyl Derivatives

Compound No. Structure (Simplified) IC50 (nM) 3D7 Strain IC50 (nM) W2 Strain
1 Imidazolopiperazine with methylpropan-1-one 20 25
2 Imidazolopiperazine with phenylpropan-1-one 110 121
4 Imidazolopiperazine with methylpropan-1-one 200 168

Key Observations :

  • Compound 1, featuring a methyl group, exhibits the highest potency (IC50 = 20 nM), suggesting that smaller substituents enhance antimalarial efficacy.
  • Bulkier groups (e.g., phenyl in Compound 2) reduce activity by ~5-fold, highlighting steric sensitivity .

Carcinogenic Nitrosamines

Nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share the butanone backbone but differ in substituents (e.g., pyridyl and nitrosamino groups). NNK is a potent carcinogen in F344 rats, inducing lung, liver, and pancreatic tumors at doses as low as 0.5 ppm in drinking water (Table 2) .

Table 2: Carcinogenicity of NNK and Related Compounds

Compound Target Organs (Tumor Incidence) Key Metabolic Pathway
NNK Lung (27/30), Pancreas (9/80), Liver Pyridyloxobutylation DNA adducts
NNAL (NNK metabolite) Lung (26/30), Pancreas (8/30) Demethylation to pyridylhydroxybutyl adducts
NNN Nasal cavity (92% males), Limited pancreas/liver Nitrosamine activation

Key Observations :

  • Substitution patterns critically determine organ specificity; for example, NNK’s pancreatic toxicity is linked to its metabolite NNAL .

Halogenated and Amino-Substituted Analogs

  • However, safety data indicate hazards requiring GHS-compliant handling .
  • 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (): The shorter ethanone backbone and hydrochloride salt improve solubility but may alter bioavailability compared to the butanone derivative .

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